Ethyl acetamidocyanoacetate

Catalog No.
S1532732
CAS No.
4977-62-2
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetamidocyanoacetate

CAS Number

4977-62-2

Product Name

Ethyl acetamidocyanoacetate

IUPAC Name

ethyl 2-acetamido-2-cyanoacetate

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)

InChI Key

SLIRLABNGAZSHX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)NC(=O)C

Synonyms

N-Acetyl-2-cyanoglycine ethyl ester

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C

The exact mass of the compound Ethyl acetamidocyanoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl acetamidocyanoacetate (CAS 4977-62-2) is a highly functionalized alpha-amino acid precursor featuring an acetamido group, a cyano group, and an ethyl ester. It serves as a robust building block for the industrial and laboratory-scale synthesis of unnatural amino acids, nitrogen-containing heterocycles, and pharmaceutical intermediates [1]. Characterized by its high crystallinity and favorable solubility in polar organic solvents, this compound is primarily procured for condensation, alkylation, and selective reduction workflows where precise control over alpha-carbon functionalization is required [1].

Generic substitution with the closely related benchmark material, ethyl acetamidomalonate, often fails in complex synthetic pathways due to critical differences in intermediate stability and chemoselectivity [1]. While the malonate derivative is a standard procurement substitute, the presence of the cyano group in ethyl acetamidocyanoacetate alters the electrophilicity and steric profile of the molecule [2]. This structural difference prevents over-reduction side reactions during hydride treatments and significantly improves the crystallization of bulky alkylated intermediates, directly impacting overall yield, atom economy, and the feasibility of chromatography-free scale-up [REFS-1, REFS-2].

Quantitative Advantage in Intermediate Isolation for Basic Amino Acid Synthesis

When synthesizing complex amino acids such as DL-ornithine via condensation with 3-bromopropylphthalimide, ethyl acetamidocyanoacetate significantly outperforms ethyl acetamidomalonate [1]. The cyanoacetate precursor yields a readily isolated crystalline intermediate (2-carbethoxy-2-acetamido-5-phthalimidovaleronitrile) in an 80% yield. In contrast, the corresponding malonate condensation product is notoriously difficult to isolate from the reaction mixture, leading to lower effective recovery and necessitating complex purification [1].

Evidence DimensionIntermediate isolation yield and ease of crystallization
Target Compound Data80% yield of readily isolated crystalline intermediate
Comparator Or BaselineEthyl acetamidomalonate (poor isolation, lower effective yield)
Quantified Difference>80% recoverable yield vs. difficult isolation
ConditionsCondensation with 3-bromopropylphthalimide in the presence of sodium ethylate

Efficient isolation of alkylated intermediates without chromatography is critical for scaling up the cost-effective production of complex amino acids.

Prevention of Over-Reduction in Selective Hydride Workflows

In the selective reduction of N-substituted esters to yield hydroxy amino acids like D,L-serine, ethyl acetamidocyanoacetate provides a distinct chemoselective advantage over ethyl acetamidomalonate[1]. Because the cyano group is highly resistant to mild hydride reduction compared to a second ester group, ethyl acetamidocyanoacetate does not undergo over-reduction to propanediol byproducts [1]. This allows chemists to utilize alcoholic solvents—capitalizing on the compound's superior solubility—to achieve cleaner reaction profiles and higher effective yields of the target amino acid [1].

Evidence DimensionByproduct formation (propanediol) during hydride reduction
Target Compound Data0% propanediol formation; clean selective reduction
Comparator Or BaselineEthyl acetamidomalonate (susceptible to over-reduction to propanediol)
Quantified DifferenceComplete elimination of diol byproduct
ConditionsReduction using sodium borohydride in aqueous/alcoholic media

Eliminating over-reduction byproducts simplifies downstream purification and maximizes the atom economy of the synthetic route.

Enhanced Thermal Stability and Bulk Handling Properties

Ethyl acetamidocyanoacetate exhibits a significantly higher melting point (129-131 °C) compared to its malonate analog, ethyl acetamidomalonate (approx. 96 °C) [1]. This higher thermal stability and strong crystalline nature make the cyanoacetate derivative less prone to clumping or degradation during long-term storage and bulk handling [1]. Furthermore, it readily forms highly crystalline intermediates upon alkylation with primary halides, which facilitates downstream purification by simple filtration rather than resource-intensive chromatography [1].

Evidence DimensionMelting point and solid-state stability
Target Compound Data129-131 °C
Comparator Or BaselineEthyl acetamidomalonate (96 °C)
Quantified Difference~34 °C higher melting point
ConditionsStandard laboratory conditions (1 atm)

Higher crystallinity and melting point improve bulk processability, storage stability, and the ease of handling in industrial-scale synthesis.

Scalable Synthesis of Unnatural and Basic Amino Acids

Due to its superior performance in alkylation and subsequent intermediate isolation, ethyl acetamidocyanoacetate is the optimal building block for synthesizing complex amino acids like DL-ornithine, DL-lysine, and custom unnatural amino acids [1]. Its ability to form easily crystallizable intermediates with bulky alkyl halides eliminates the need for chromatographic purification, making it highly suitable for pilot-plant and industrial-scale production[1].

Precursor for Hydroxy Amino Acids via Selective Reduction

In workflows requiring the selective reduction of an ester to an alcohol while preserving the alpha-carbon functionalization (e.g., D,L-serine synthesis), this compound is preferred over malonate derivatives [2]. The cyano group resists mild hydride reduction, preventing the formation of unwanted diol byproducts and allowing for cleaner reaction profiles in alcoholic solvents [2].

Synthesis of Nitrogen-Containing Heterocycles

The dual reactivity of the cyano and ester groups makes ethyl acetamidocyanoacetate an excellent precursor for constructing heavily substituted heterocycles, such as imidazoles, pyrimidines, and thiazoles. These structural motifs are ubiquitous in active pharmaceutical ingredients (APIs), and the high purity and crystallinity of this starting material ensure reproducible cyclization yields [REFS-1, REFS-2].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4977-62-2

Wikipedia

Ethyl 2-acetamido-2-cyanoacetate

Dates

Last modified: 08-15-2023

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